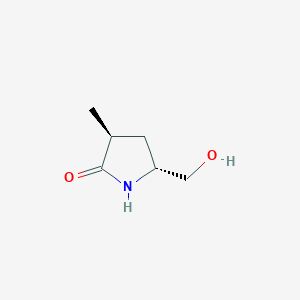
(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one” is a chemical compound with the CAS Number: 1929608-81-0 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (3S,5R)-5-(hydroxymethyl)-3-methyl-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 . The InChI key is RGDBSLYLHPZEME-CRCLSJGQSA-N .Applications De Recherche Scientifique
Pharmacological Profiles : (3S,5R)-5-(Hyydroxymethyl)-3-methylpyrrolidin-2-one shows potential in pharmacological applications, particularly as an active form of certain receptor antagonists. For example, its active form, R-96544, is effective in inhibiting platelet aggregation and has shown high affinity for 5-HT(2A) receptors, indicating its potential in cardiovascular and neurological therapies (Ogawa et al., 2002).
Antitumor and Antimicrobial Properties : The compound has been synthesized and characterized for its antitumor and antimicrobial properties. Studies show that it can be synthesized efficiently and has significant potential in these areas (Azmy et al., 2018).
Cytotoxic Evaluation in Cancer Research : Research into the cytotoxicity of derivatives of this compound suggests their potential in cancer treatment. Specific derivatives have shown high activity against leukemia cells, highlighting its role in developing new anticancer drugs (Janecki et al., 2005).
Spectroscopy and Mass Spectrometry : The compound has been studied in the context of mass spectrometry, particularly its derivatives, which are used in 'spin labels'. These studies are important for understanding the compound's structure and behavior under various conditions (Davies et al., 1974).
Synthesis and Structural Analysis : Research has been conducted on the efficient synthesis and structural analysis of this compound, contributing to its potential applications in various fields of chemistry and medicine (Curtis et al., 2005).
Biological Activity and Molecular Structure : Studies have been conducted to understand the molecular structure and biological activity of (3S,5R)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one derivatives. These studies are crucial for developing new pharmaceuticals and understanding their interaction with biological systems (Azmy et al., 2021).
Role in Organic Synthesis : This compound is also used as an intermediate in organic synthesis, contributing to the development of a variety of biologically active compounds (Fedoseev et al., 2015).
Fungal Metabolites Synthesis : It plays a role in the synthesis of fungal metabolites, such as in the rapid synthesis of (+)-preussin, indicating its importance in natural product chemistry and drug discovery (Draper et al., 2010).
Propriétés
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDBSLYLHPZEME-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

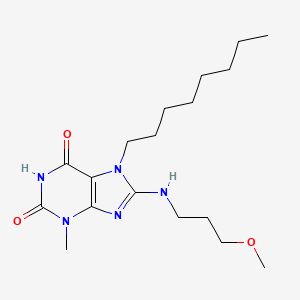
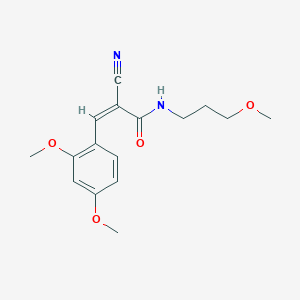


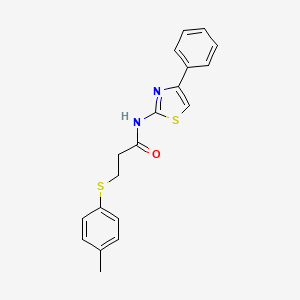
![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2983876.png)

![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
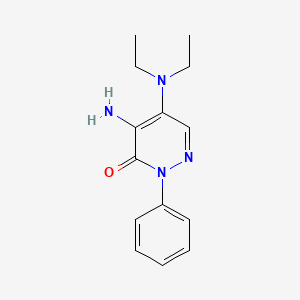
![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)
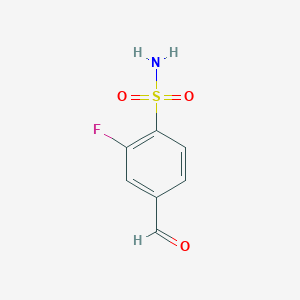
![N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide](/img/structure/B2983886.png)
